molecular formula C18H13N3O2 B2409614 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034464-14-5

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2409614
CAS No.: 2034464-14-5
M. Wt: 303.321
InChI Key: QROUWKCFJCOWBW-UHFFFAOYSA-N
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Description

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyano group, a furan ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano group and the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various substituted benzamides, pyridines, and furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is believed to be due to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring, in particular, differentiates it from other similar compounds, providing unique electronic and steric properties.

Properties

IUPAC Name

3-cyano-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-9-13-2-1-3-15(8-13)18(22)21-11-14-4-5-17(20-10-14)16-6-7-23-12-16/h1-8,10,12H,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROUWKCFJCOWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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